7,12-Dioxaspiro[5.6]dodec-9-ene
Description
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Structure
3D Structure
Properties
CAS No. |
4747-01-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
7,12-dioxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C10H16O2/c1-2-6-10(7-3-1)11-8-4-5-9-12-10/h4-5H,1-3,6-9H2 |
InChI Key |
CTCFVVBASGCJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC=CCO2 |
Origin of Product |
United States |
Spirocyclic Systems: Fundamental Principles and Synthetic Significance
Spirocyclic systems are defined by the presence of two or more rings that are linked by a single common atom, known as the spiro atom. This unique structural feature distinguishes them from fused or bridged ring systems and imparts a distinct three-dimensionality. The spiro atom, typically a quaternary carbon, forces the connected rings into perpendicular orientations, creating a rigid molecular scaffold that projects functional groups in well-defined vectors. mskcc.org
The synthetic significance of spirocycles is vast and growing. Their inherent rigidity and three-dimensional nature make them attractive scaffolds in medicinal chemistry and drug discovery. mskcc.org By replacing more flexible or planar aromatic systems with a spirocyclic core, chemists can improve binding selectivity to biological targets, enhance physicochemical properties like solubility, and explore novel chemical space. This structural complexity is frequently observed in natural products, which have evolved to interact with biological macromolecules. mskcc.org Consequently, the development of synthetic methods to access spirocycles with high levels of stereocontrol is a major focus of modern organic synthesis. The challenge lies in the construction of the sterically congested quaternary spirocenter, which has driven the innovation of numerous synthetic strategies.
Contextualization of Dioxaspiroketals Within Complex Organic Scaffolds
Dioxaspiroketals, a subclass of spirocycles containing two oxygen atoms attached to the spiro-carbon, are a privileged structural motif found in a vast array of biologically active natural products. mskcc.orgnih.gov These compounds exhibit a wide spectrum of biological activities, including antibiotic, antifungal, antiparasitic, and anticancer properties. The spiroketal moiety is often crucial for the molecule's biological function, serving as a rigid anchor to orient other functional groups for precise interaction with biological targets like enzymes or receptors. rsc.org
Examples of natural products containing the dioxaspiroketal core are numerous and structurally diverse. They are found in polyketides, such as the antibiotic reveromycin A, and marine toxins. nih.govnih.gov The specific ring sizes of the spiroketal can vary, with nih.govnih.gov, nih.govresearchgate.net, and researchgate.netresearchgate.net systems being common, while the [5.6] system, as seen in 7,12-Dioxaspiro[5.6]dodec-9-ene, is also a significant structural component. The inherent stereochemistry of the spiroketal, particularly at the anomeric spirocenter, is often controlled by thermodynamic factors like the anomeric effect, but many natural products feature less stable, kinetically formed isomers, posing a significant challenge for total synthesis. mskcc.org
Evolution of Synthetic Strategies for Unsaturated Spiroketal Architectures
Convergent Approaches to the this compound Core
Convergent synthesis, where complex molecules are assembled from smaller, independently prepared fragments, offers an efficient route to the spiro[5.6]dodec-9-ene core. These strategies often culminate in a key bond-forming event to construct the spirocyclic system, minimizing linear step count and allowing for modularity in analog synthesis.
Cyclization Reactions: Intramolecular and Intermolecular Strategies
The formation of the spiroketal linkage is most commonly achieved through the acid-catalyzed intramolecular cyclization of a dihydroxy ketone precursor. nih.gov This thermodynamic process is driven by the formation of the stable spiroketal structure. The regioselectivity of the cyclization, affording the [5.6] ring system, is dictated by the length of the hydrocarbon chains connecting the hydroxyl and ketone functionalities.
Intramolecular Cyclization:
A common strategy involves the synthesis of a dihydroxy ketone intermediate, which upon treatment with an acid catalyst, undergoes a double cyclization to form the spiroketal. The precursor can be assembled through various C-C bond-forming reactions, including aldol (B89426) reactions, Grignard additions, or organolithium chemistry. For instance, the addition of a lithiated, protected terminal alkyne to a lactone can be a key step in assembling the carbon skeleton, which is then further elaborated to the dihydroxy ketone for subsequent spiroketalization. nih.gov
Intermolecular Strategies:
While less common for simple spiroketals, intermolecular approaches can be employed, often in a one-pot fashion. For example, the reaction between a diol and a ketone or its equivalent under acidic conditions can lead to spiroketal formation, although this can be prone to polymerization and other side reactions. More sophisticated intermolecular strategies might involve transition-metal-catalyzed processes.
A notable synthesis of this compound has been reported from cyclohexanone, achieving an 86% yield, showcasing a potentially efficient route to this specific spiroketal. molaid.com
Oxidative Cyclization and Spiroketalization Protocols
Oxidative methods provide a powerful alternative to traditional acid-catalyzed spiroketalization, often proceeding under milder conditions and offering different selectivity. rsc.org These reactions typically involve the oxidation of a hydroxyl group to generate a reactive intermediate that is then trapped intramolecularly by another hydroxyl group.
One such approach is the oxidative cyclization of a hydroxyalkyl-substituted tetrahydropyran. nih.gov This method has been successfully applied in the synthesis of various natural product spiroketals. The choice of oxidant is crucial and can influence the reaction's efficiency and stereochemical outcome. Common oxidants include lead (IV) tetraacetate, mercuric oxide with iodine, and more modern, less toxic reagents. rsc.org Photochemical oxidative cyclizations employing iodine monochloride and sodium acetate (B1210297) have also been developed as a high-yielding route to complex spiroketals. rsc.org
| Precursor Type | Reagents | Product Type | Reference |
| Pendant hydroxyl on a pre-formed pyran | ICl, NaOAc, hv | Complex spiroketals | rsc.org |
| Hydroxyalkyl-substituted tetrahydropyran | Oxidizing agent | Spiroketal | nih.gov |
Utilizing Rearrangement and Cascade Reactions in Spiroketal Construction
Rearrangement and cascade reactions offer elegant and atom-economical pathways to complex molecular architectures like spiroketals from simpler starting materials. These reactions often involve the formation of multiple bonds in a single synthetic operation.
A Horner–Wadsworth–Emmons/oxa-Michael (HWE/oxa-M) cascade reaction has been utilized as a novel strategy to access spiroketal precursors. grafiati.com This sequence allows for the rapid construction of the necessary carbon framework for subsequent spiroketalization.
Ring-rearrangement metathesis (RRM) provides another innovative approach. For example, the formation of α-alkoxyfurans followed by cycloaddition reactions and subsequent RRM can lead to spiro- and dispiroketals of various ring sizes under neutral conditions.
Stereoselective Synthesis of this compound Derivatives
The control of stereochemistry at the spirocenter and other chiral centers within the molecule is a critical aspect of spiroketal synthesis, as the biological activity of these compounds is often dependent on their three-dimensional structure.
Asymmetric Catalysis in the Formation of Chiral Spiroketals
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral spiroketals. Organocatalysis and transition-metal catalysis have both been successfully employed to control the stereochemical outcome of spiroketalization reactions.
For instance, bifunctional aminothiourea catalysts have been shown to mediate an intramolecular hemiacetalization/oxy-Michael addition cascade, leading to spiroketal structures with high enantioselectivity. This approach relies on multipoint recognition by the catalyst through hydrogen bonding.
Palladium-catalyzed cascade reactions, such as an enantioconvergent aminocarbonylation and intramolecular dearomative nucleophilic aza-addition, have been developed for the efficient synthesis of chiral (N,N)-spiroketals, demonstrating the utility of transition metals in asymmetric spiroketal synthesis.
| Catalyst Type | Reaction Type | Key Features |
| Aminothiourea | Intramolecular hemiacetalization/oxy-Michael addition cascade | High enantioselectivity through hydrogen bonding |
| Palladium Complex | Enantioconvergent aminocarbonylation/dearomative aza-addition | High yields and excellent enantioselectivities for (N,N)-spiroketals |
Diastereoselective Pathways to the Spiro[5.6]dodec-9-ene Framework
Diastereoselective synthesis of spiroketals often relies on substrate control, where existing stereocenters in the precursor molecule direct the stereochemical outcome of the spiroketalization. The thermodynamic stability of the resulting spiroketal isomers also plays a crucial role, with the anomeric effect often favoring the formation of the most stable diastereomer. nih.gov
In the synthesis of complex spiroketals, such as those found in natural products, the stereochemistry of the final spirocyclic system is often the result of a series of highly diastereoselective reactions in the construction of the acyclic precursor. For example, highly syn-selective Evans aldol reactions and diastereoselective dihydroxylations have been employed as key steps in the asymmetric total synthesis of pleurospiroketals. rsc.org
The synthesis of substituted pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold highlights the preparation of diastereomerically pure spirocyclic compounds, which can serve as analogs for the all-oxygen containing system. nih.gov
Control of Stereochemistry at the Spirocenter and Olefinic Position
The biological function of spiroketal-containing molecules is often dictated by their specific stereochemistry. nih.gov Achieving precise control over the configuration at the spirocenter—the carbon atom common to both rings—and the geometry of any olefinic (double bond) components is therefore a critical aspect of their synthesis. nih.gov Traditionally, spiroketal synthesis has relied on thermodynamically controlled cyclization reactions, where the most stable stereoisomer is preferentially formed. mskcc.orgresearchgate.net However, this approach is limiting when a less stable or "non-anomeric" isomer is the desired target. mskcc.orgnih.gov
Modern synthetic efforts have shifted towards kinetically controlled reactions, which allow for the formation of specific stereoisomers irrespective of their inherent stability. nih.gov This approach provides access to a wider diversity of molecular shapes. mskcc.org One powerful strategy involves the use of glycal epoxides as precursors. acs.org By first performing a stereoselective epoxidation on a glycal (a cyclic enol ether derived from a sugar), an intermediate is created where the subsequent intramolecular cyclization can be directed to form a specific spiroketal isomer. nih.govacs.org
The choice of catalyst and reaction conditions is paramount in dictating the stereochemical outcome. For instance, a methanol-induced kinetic spirocyclization has been shown to proceed with inversion of configuration at the anomeric carbon. nih.gov In contrast, employing a Lewis acid like titanium(IV) isopropoxide [Ti(Oi-Pr)4] can mediate the reaction to proceed with retention of configuration. acs.org This dual-mode reactivity from a common precursor is a powerful tool for generating stereochemical diversity.
Furthermore, catalyst-controlled asymmetric reactions have emerged as a premier method for establishing stereocenters. Iridium-catalyzed cascade reactions, for example, have been used to synthesize novel oxazoline-spiroketals with excellent enantioselectivity (up to >99% ee) and diastereoselectivity (>20:1 dr). acs.org Similarly, bifunctional aminothiourea catalysts can mediate intramolecular cascade reactions to produce spiroketal structures with high stereocontrol. researcher.life For more complex systems like bis-spiroketals, tethering strategies can be employed to direct the stereochemical outcome of thermodynamically controlled cyclizations, overcoming issues where multiple products might be energetically similar. nih.gov
The table below summarizes various catalytic systems and their effectiveness in controlling stereochemistry in the synthesis of spiroketal motifs related to this compound.
| Method/Catalyst | Precursor Type | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Ti(Oi-Pr)₄ | Glycal Epoxide | Kinetically controlled epoxide opening | Retention of configuration at anomeric carbon | acs.org |
| Methanol (Solvent/Catalyst) | Glycal Epoxide | Hydrogen-bonding catalysis | Inversion of configuration at anomeric carbon | nih.gov |
| Chiral Ir(I)/Carreira Ligand | 2-(1-hydroxyallyl)phenol & 5-methyleneoxazoline | Asymmetric cascade allylation/spiroketalization | High enantioselectivity (>99% ee) and diastereoselectivity (>20:1 dr) | acs.org |
| Bifunctional Aminothiourea | Hydroxyenone | Asymmetric intramolecular hemiacetalization/oxy-Michael addition | High stereoselectivity through contiguous bond formation | researcher.life |
| Re₂O₇ (with tethering) | Diketo diol | Thermodynamically controlled dehydrative cyclization | Excellent remote stereocontrol for bis-spiroketals | nih.gov |
Innovations in Reagent Development and Sustainable Synthetic Practices for Dioxaspiro[5.6]dodec-9-ene Production
Alongside advancements in stereocontrol, significant effort has been directed toward developing novel reagents and more sustainable, or "green," synthetic methods for producing spiroketals. rsc.org These innovations aim to improve reaction efficiency, reduce waste, and utilize less hazardous materials.
Transition metal catalysis has been a particularly fertile ground for reagent development, with gold, palladium, and iridium catalysts enabling new types of spiroketal-forming reactions. acs.orgnih.gov Gold catalysts, for example, have been investigated for asymmetric spiroketalization, expanding the toolkit for creating chiral spiro-compounds. nih.gov
The use of alternative energy sources and reaction media also contributes to greener synthesis. mdpi.com Domino reactions organocatalyzed by ionic liquids and assisted by microwave irradiation represent a modern approach to synthesizing spiro compounds efficiently and with reduced environmental impact. mdpi.com These methods offer advantages such as simplified procedures, shorter reaction times, and lower waste generation. mdpi.com
The following table highlights innovative reagents and sustainable methodologies applicable to the synthesis of dioxaspiro[5.6]dodec-9-ene and related structures.
| Innovation | Description | Key Advantage(s) | Reference |
|---|---|---|---|
| Telescoped Flow Process | Combining multiple reaction steps (e.g., metathesis and hydrogenation) into a continuous flow system using a single catalyst. | Reduced cost, lower PMI, elimination of intermediate isolation, enhanced throughput. | rsc.org |
| Transition Metal Catalysis (e.g., Au, Pd, Ir) | Use of advanced transition metal complexes to catalyze novel cyclization and cascade reactions for spiroketal formation. | Enables new reaction pathways, potential for high asymmetry and efficiency. | nih.gov |
| Ionic Liquid Organocatalysis | Utilizing ionic liquids as recyclable catalysts and reaction media for multicomponent domino reactions. | Reduced use of volatile organic solvents, catalyst recyclability, simplified operation. | mdpi.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates in domino sequences. | Dramatically reduced reaction times, often leading to higher yields and cleaner reactions. | mdpi.com |
Reactions Involving the Endocyclic Double Bond
The reactivity of the carbon-carbon double bond within the seven-membered ring of this compound is anticipated to be a focal point of its chemical transformations.
Catalytic Hydrogenation and Selective Reduction Chemistries
The endocyclic double bond is susceptible to catalytic hydrogenation, a process that would yield the saturated analogue, 7,12-Dioxaspiro[5.6]dodecane. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst.
Expected Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Product |
|---|
The hydrogenation is expected to proceed via syn-addition, where both hydrogen atoms add to the same face of the double bond. The specific stereochemical outcome would be influenced by the steric hindrance imposed by the spiroketal structure, potentially favoring the approach of hydrogen from the less hindered face.
Selective reduction chemistries could also be employed. For instance, diimide reduction (generated in situ from hydrazine (B178648) and an oxidizing agent) offers a metal-free alternative for the reduction of the double bond.
Electrophilic and Radical Additions to the Alkene Moiety
The electron-rich nature of the double bond makes it a prime target for electrophilic addition reactions. The unsymmetrical nature of the molecule means that the regioselectivity of these additions would be of key interest.
Predicted Electrophilic Additions to this compound
| Reagent | Expected Major Product (Markovnikov Addition) |
|---|---|
| HBr | 10-Bromo-7,12-dioxaspiro[5.6]dodecane |
| H₂O/H⁺ | 10-Hydroxy-7,12-dioxaspiro[5.6]dodecane |
In the case of hydrogen halide addition, the reaction is expected to follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom of the double bond that is bonded to more hydrogen atoms, leading to the more stable carbocation intermediate. The proximity and potential participation of the oxygen atoms in the spiroketal could influence the reaction's stereochemical course.
Radical additions to the double bond, initiated by radical initiators such as AIBN or peroxides, would proceed via an anti-Markovnikov addition pattern. For example, the addition of HBr in the presence of peroxides would be expected to yield 9-Bromo-7,12-dioxaspiro[5.6]dodecane.
Reactivity of the Dioxaspiroketal Functionality
The dioxaspiroketal group is another key reactive site in this compound, particularly under acidic conditions.
Acid-Catalyzed Transformations and Thermodynamic Equilibration
Spiroketals are known to be sensitive to acidic conditions. Protonation of one of the oxygen atoms can lead to ring-opening, forming a hydroxyketone intermediate. This intermediate can then re-cyclize to reform the spiroketal. This process can lead to the equilibration of stereoisomers, with the thermodynamically most stable isomer being favored. For this compound, this could involve epimerization at the spirocyclic center if a chiral center is introduced elsewhere in the molecule.
Ring Expansion and Contraction Methodologies
While no specific studies on this compound exist, the broader field of spiroketal chemistry has explored ring expansion and contraction reactions. These transformations often involve the generation of a reactive intermediate, such as a carbocation or a radical, adjacent to the spiro-center, which can then trigger a rearrangement. For instance, a pinacol-type rearrangement of a vicinal diol derivative could potentially lead to the expansion of one of the rings.
Derivatization and Selective Functionalization of the Spiro[5.6]dodec-9-ene System
The presence of two distinct functional groups allows for a range of derivatization and selective functionalization strategies. For example, the double bond could be selectively targeted for epoxidation using reagents like m-CPBA, leaving the spiroketal intact under neutral or basic conditions. The resulting epoxide would be a versatile intermediate for further transformations. Conversely, the spiroketal could be selectively hydrolyzed under acidic conditions, and the resulting keto-diol could be derivatized before any modification of the double bond. sigmaaldrich.combldpharm.com
Mechanistic Investigations into the Chemical Transformations of this compound
Due to the limited specific research on this compound, mechanistic investigations must be extrapolated from studies on analogous spiroketal and enol ether systems. The following sections detail the plausible mechanistic pathways for the key transformations this compound is expected to undergo.
The following tables outline the predicted reactivity of this compound with various reagents, based on the known chemistry of its constituent functional groups.
Table 1: Predicted Reactions at the Spiroketal Moiety
| Reagent/Condition | Expected Transformation | Predicted Product(s) |
| H₃O⁺ (Aqueous Acid) | Acid-catalyzed hydrolysis | Cyclohexanone and cis-4-hydroxy-2-buten-1-ol |
| R'OH, H⁺ (Anhydrous Acid) | Acid-catalyzed exchange/rearrangement | Potential formation of mixed ketals or rearranged products |
| Lewis Acids (e.g., BF₃·OEt₂) | Rearrangement or cleavage | Complex mixture of rearranged products |
Table 2: Predicted Reactions at the Carbon-Carbon Double Bond
| Reagent | Expected Transformation | Predicted Product(s) |
| H₂, Pd/C | Catalytic Hydrogenation | 7,12-Dioxaspiro[5.6]dodecane |
| Br₂ | Halogenation | trans-9,10-Dibromo-7,12-dioxaspiro[5.6]dodecane |
| m-CPBA | Epoxidation | 9,10-Epoxy-7,12-dioxaspiro[5.6]dodecane |
| 1. O₃; 2. (CH₃)₂S | Ozonolysis (reductive workup) | Ring-opened dialdehyde (B1249045) or related fragments |
Acid-Catalyzed Rearrangement of the Spiroketal:
The acid-catalyzed rearrangement or hydrolysis of the spiroketal moiety in this compound is expected to proceed through the formation of an oxocarbenium ion intermediate. This is a common mechanistic feature in the chemistry of spiroketals and acetals in general. rsc.orgresearchgate.net
The proposed mechanism involves the following steps:
Protonation: One of the ether oxygen atoms of the spiroketal is protonated by an acid catalyst.
Ring Opening: The protonated ether undergoes cleavage of a carbon-oxygen bond to form a more stable tertiary oxocarbenium ion and a hydroxyl group. The seven-membered ring is likely to open first due to greater ring strain compared to the cyclohexane (B81311) ring.
Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., water, an alcohol) attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: The resulting protonated intermediate loses a proton to regenerate the acid catalyst and yield the final product, which could be the ring-opened diol or a new ketal if an alcohol is used as the nucleophile.
Electrophilic Addition to the Enol Ether Moiety:
The double bond in the seven-membered ring, being part of an enol ether-like system, is highly susceptible to electrophilic attack. libretexts.orgresearchgate.net The mechanism for the addition of an electrophile, such as bromine (Br₂), would likely proceed through a cyclic halonium ion intermediate.
The proposed mechanism for bromination involves:
Electrophilic Attack: The electron-rich double bond attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate.
Nucleophilic Attack: The bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition).
Product Formation: This results in the formation of the trans-dibrominated product.
Advanced Spectroscopic and Spectrometric Characterization Methodologies for Dioxaspiro 5.6 Dodec 9 Ene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, including spiroketals. numberanalytics.comipb.pt This non-destructive technique provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.com For a molecule such as 7,12-dioxaspiro[5.6]dodec-9-ene, which possesses distinct proton and carbon environments, one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR spectroscopy extends the capabilities of 1D NMR by spreading spectral information across two frequency axes, thereby resolving overlapping signals and revealing correlations between different nuclei. wikipedia.org This is particularly valuable for complex structures like spiroketals. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgprinceton.edu In this compound, COSY spectra would reveal correlations between adjacent protons in the six- and seven-membered rings, as well as in the unsaturated portion of the seven-membered ring. This helps to establish the proton connectivity network throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation). wikipedia.orgyoutube.com It is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. youtube.com For this compound, each protonated carbon would show a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orgyoutube.com The intensity of a NOESY cross-peak is related to the distance between the protons. This is crucial for determining the relative stereochemistry and conformation of the molecule. For instance, NOESY can help elucidate the spatial arrangement of substituents on the six- and seven-membered rings and the conformation of the rings themselves. nih.govacs.org
Table 1: Application of 2D NMR Techniques for this compound
| Technique | Type of Correlation | Information Gained |
|---|---|---|
| COSY | ¹H-¹H through-bond (2-3 bonds) | Establishes proton-proton connectivity within each ring. |
| HSQC | ¹H-¹³C one-bond | Assigns carbon signals based on attached protons. |
| HMBC | ¹H-¹³C multiple-bond (2-4 bonds) | Confirms the carbon skeleton and identifies quaternary carbons. |
| NOESY | ¹H-¹H through-space | Determines relative stereochemistry and molecular conformation. |
Determination of Absolute Configuration via Advanced NMR Experiments
While 2D NMR techniques are powerful for determining the relative stereochemistry, establishing the absolute configuration often requires more advanced methods, such as the use of chiral derivatizing agents (CDAs). researchgate.net The Mosher's method, and its advanced variations, is a well-established NMR technique for this purpose. mdpi.com
This method involves reacting the chiral molecule, if it contains a suitable functional group like a secondary alcohol, with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net This reaction forms two diastereomeric esters. The ¹H NMR chemical shifts of the protons near the newly formed chiral center will be slightly different in the two diastereomers due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined. mdpi.com While this compound itself does not have a hydroxyl group for direct application of Mosher's method, synthetic precursors or derivatives with a hydroxyl group could be used to establish the stereochemistry which is then carried through to the final product.
High-Resolution Mass Spectrometry (HRMS) in Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. chemrxiv.org For this compound (C₁₀H₁₆O₂), HRMS would provide a highly accurate mass measurement, confirming this molecular formula. sigmaaldrich.com
Beyond molecular formula determination, mass spectrometry, particularly with techniques like electron-impact (EI) ionization, provides valuable information about the molecule's structure through its fragmentation pattern. uga.edu The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and structural motifs. For cyclic ethers and spiroketals, fragmentation is often initiated by cleavage alpha to the oxygen atoms. nih.govmiamioh.edu Common fragmentation mechanisms include α-cleavage, inductive cleavage, and rearrangements. uga.edunsf.gov The analysis of the resulting fragment ions in the mass spectrum can help to piece together the structure of the original molecule.
Table 2: HRMS and Fragmentation Data for this compound
| Analysis | Information Provided |
|---|---|
| HRMS | Precise mass measurement, leading to the determination of the molecular formula (C₁₀H₁₆O₂). |
| Fragmentation Analysis | Provides structural information based on the pattern of fragment ions. Key fragments can indicate the presence of the six- and seven-membered ether rings. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netyoutube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). researchgate.net Different functional groups absorb IR radiation at specific frequencies, providing a "fingerprint" of the molecule. For this compound, the IR spectrum would be expected to show characteristic C-O-C stretching vibrations for the ether linkages, typically in the region of 1200-1000 cm⁻¹. libretexts.org The presence of the C=C double bond in the seven-membered ring would give rise to a C=C stretching absorption around 1680-1640 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. libretexts.org The C-H stretching vibrations for the sp³ hybridized carbons would appear in the 3000-2850 cm⁻¹ region. libretexts.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for detecting non-polar bonds and symmetric vibrations. The C=C stretch in this compound would also be observable in the Raman spectrum.
Table 3: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |
|---|---|---|
| Alkene | =C-H Stretch | 3100-3000 |
| Alkane | C-H Stretch | 3000-2850 |
| Alkene | C=C Stretch | 1680-1640 |
| Ether | C-O-C Stretch | 1200-1000 |
Computational Chemistry and Theoretical Studies on Dioxaspiro 5.6 Dodec 9 Ene Systems
Molecular Modeling and Conformational Analysis of the Spiro[5.6]dodec-9-ene Framework
Molecular modeling techniques are crucial for understanding the three-dimensional structure and conformational preferences of spiroketal systems. For the spiro[5.6]dodec-9-ene framework, conformational analysis would be performed to identify the most stable arrangements of the atoms in space. This analysis is critical as the conformation of a molecule often dictates its physical properties and biological activity.
The primary goals of molecular modeling and conformational analysis on a system like 7,12-Dioxaspiro[5.6]dodec-9-ene would include:
Identification of Low-Energy Conformers: Using computational methods such as molecular mechanics (MM) or more advanced quantum mechanics (QM) calculations, the potential energy surface of the molecule would be explored to locate all possible stable conformations.
Analysis of Stereoelectronic Effects: A key feature of spiroketals is the anomeric effect, an electronic interaction that stabilizes conformations where a lone pair on an oxygen atom is anti-periplanar to an adjacent C-O bond. Computational models can quantify the energetic contribution of these effects, which significantly influence the geometry of the spirocyclic system.
Geometric Parameters: Detailed information on bond lengths, bond angles, and dihedral angles for each stable conformer would be calculated. These parameters provide a precise description of the molecular structure.
Table 1: Representative Theoretical Conformational Data for a Generic Spiro[5.6]dodecane System (Note: This data is illustrative for a related saturated spiroketal and not specific to this compound)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-O) | Anomeric Stabilization (kcal/mol) |
| Chair-Chair | 0.00 | ~60° | ~2.5 |
| Chair-Boat | +5.8 | Variable | ~1.2 |
| Boat-Boat | +10.2 | Variable | ~0.5 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For this compound, these calculations would be instrumental in predicting its chemical behavior.
Key aspects that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy and spatial distribution of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions and sites of protonation.
Table 2: Illustrative Calculated Electronic Properties for a Model Dioxaspiroalkene (Note: This data is hypothetical and serves to illustrate the output of quantum chemical calculations.)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
| Chemical Hardness | 3.85 eV |
Computational Elucidation of Reaction Mechanisms in Spiroketal Synthesis
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, which would likely involve an intramolecular cyclization of a dihydroxyalkene precursor, computational studies could differentiate between possible reaction pathways.
The computational investigation of the synthesis would typically involve:
Thermodynamic vs. Kinetic Control: By comparing the energies of different possible products and the activation energies leading to them, it can be determined whether a reaction is under thermodynamic control (favoring the most stable product) or kinetic control (favoring the product formed fastest).
Catalyst Effects: If a catalyst is used in the synthesis, computational models can be employed to understand how the catalyst interacts with the reactants to lower the activation energy and influence the stereochemical outcome of the reaction.
Table 3: Example of Calculated Energetics for a Hypothetical Spiroketalization Reaction (Note: This data is for illustrative purposes only.)
| Species | Relative Energy (kcal/mol) |
| Reactants (Dihydroxyalkene) | 0.0 |
| Transition State 1 (First Cyclization) | +15.2 |
| Hemiketal Intermediate | -5.7 |
| Transition State 2 (Second Cyclization) | +12.8 |
| Product (this compound) | -10.5 |
Applications of 7,12 Dioxaspiro 5.6 Dodec 9 Ene and Analogues in Advanced Organic Synthesis
Utility as Building Blocks in Complex Natural Product Synthesis
Polyether and polypropionate natural products are extensive families of compounds, many of which are characterized by the presence of spiroketal systems. The synthesis of these intricate molecules often involves the stereocontrolled formation of spiroketal units as a key strategic element.
One prominent example is the marine toxin Okadaic Acid , a complex polyether that contains spiroketal functionalities. nih.govnih.gov Synthetic strategies towards Okadaic Acid have demonstrated the importance of controlled spiroketalization reactions. For instance, gold(I)-catalyzed spiroketalization of dihydroxy alkynes has been employed to construct the spiroketal domains of Okadaic Acid, highlighting a modern approach to forming these key structural motifs. acs.org This methodology allows for the regiocontrolled formation of the spiroketal, which is crucial for the successful synthesis of the C15-C38 fragment of the natural product. nih.govacs.org
Another challenging target is Spirastrellolide A , a highly complex macrolide that features a trioxadispiroketal system. nih.gov The synthesis of the core of Spirastrellolide A has been achieved through a sequenced double-intramolecular hetero-Michael addition process, showcasing an elegant method for assembling the bis-spiroketal fragment. nih.govnih.gov These syntheses underscore the importance of developing robust methods for the construction of spiroketal-containing fragments, which are then incorporated into the larger molecular architecture.
Natural polypropionates, a large subgroup of polyketides, also feature spiroketal structures. encyclopedia.pub The construction of polypropionate fragments often relies on iterative aldol (B89426) or crotylation methodologies to build up the carbon chain with the correct stereochemistry, followed by a spiroketalization step to form the characteristic cyclic core. researchgate.netresearchgate.net The enzymatic formation of the spiroketal moiety in rubromycin-type polyketides has also been studied, revealing a complex series of redox transformations catalyzed by flavin-dependent monooxygenases. nih.gov
Table 1: Examples of Natural Products with Spiroketal Moieties and Synthetic Strategies
| Natural Product | Spiroketal Type | Key Synthetic Strategy for Spiroketal Formation |
| Okadaic Acid | Polyether with spiroketals | Gold(I)-catalyzed spiroketalization of dihydroxy alkynes |
| Spirastrellolide A | Polyether with bis-spiroketal | Sequenced double-intramolecular hetero-Michael addition |
| Reveromycin A | Polypropionate with spiroketal | Hetero-Diels-Alder reaction for kinetic stereocontrol |
| Rubromycin | Polypropionate with spiroketal | Enzymatic formation via flavin-dependent monooxygenases |
Incorporation into Spiro-Containing Marine Natural Toxin Scaffolds
Many potent marine toxins feature spiro-containing scaffolds, where the spirocyclic core is a defining structural element. The synthesis of these toxins provides a fertile ground for the development of new synthetic methodologies for the construction of such complex architectures.
Pinnatoxin A , a member of the spiroimine marine toxin family, possesses a unique 6,7-azaspiro-linked imine fragment, a bridged 5,6-bicycloketal, and a 6,5,6-dispiroketal. nih.gov The total synthesis of Pinnatoxin A has been a significant challenge, with various strategies employed to construct its intricate polycyclic system. nih.govnih.govacs.orgacs.orgorganic-chemistry.org One successful approach involved a highly diastereoselective Ireland-Claisen rearrangement to establish the quaternary stereocenter at the heart of the spiroimine ring system. nih.gov The macrocycle was then formed via ring-closing metathesis. nih.gov
Precursors for Novel Materials and Polymer Development
The presence of a polymerizable olefin in 7,12-Dioxaspiro[5.6]dodec-9-ene, combined with the spiroketal functionality, makes it and its analogues attractive monomers for the development of advanced polymers with unique properties.
Spiro-orthoesters are a class of monomers known for their ability to undergo ring-opening polymerization with either very low shrinkage or even a slight expansion in volume. researchgate.netdtic.milencyclopedia.pub This property is highly desirable in applications where dimensional stability is critical, such as in dental fillings, precision castings, and high-performance adhesives. The polymerization of spiro-orthoesters typically proceeds via a cationic mechanism, leading to the formation of polyether polyesters. encyclopedia.pub
While specific polymerization studies on this compound are not widely reported, the alkene functionality suggests its potential as a monomer in various polymerization reactions, including ring-opening metathesis polymerization (ROMP). researchgate.netrsc.org ROMP is a powerful technique for the synthesis of polymers with well-defined structures and functionalities. The polymerization of analogous cyclic olefins has been extensively studied and provides a framework for predicting the behavior of this compound in such reactions.
The incorporation of the rigid spiroketal unit into a polymer backbone can significantly influence the material's properties. Spiroketal-containing polymers can exhibit enhanced thermal stability and modified mechanical properties compared to their acyclic analogues. The acid-labile nature of the ketal linkage also offers the potential for creating degradable polymers, which are of great interest for biomedical applications and environmentally friendly materials.
Table 2: Potential Polymerization Methods and Properties for Dioxaspiro[5.6]dodec-9-ene Analogues
| Polymerization Method | Potential Initiator/Catalyst | Expected Polymer Type | Potential Properties and Applications |
| Cationic Ring-Opening Polymerization | Lewis acids (e.g., BF₃·OEt₂) | Poly(ether-ester) | Low shrinkage materials, dental resins, precision castings |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock catalysts | Unsaturated poly(ether-ketal) | Functional materials, cross-linkable polymers, membranes |
| Radical Polymerization | AIBN, BPO | Vinyl addition polymer | Thermoplastics with high glass transition temperatures |
Development of Chiral Auxiliaries and Ligands from Dioxaspiro[5.6]dodec-9-ene Scaffolds
The inherent chirality of many spiroketal systems makes them attractive scaffolds for the development of chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.
While there is no specific literature on the use of this compound as a chiral auxiliary, the synthesis of enantiomerically pure 1,6-dioxaspiro[4.5]decane derivatives has been reported, and these compounds have been used as pheromones and in other stereoselective syntheses. unb.canih.govacs.org The C2-symmetric approach for the synthesis of a 1,6-dioxaspiro[4.5]decane chiral spiroketal system highlights the potential for creating stereochemically well-defined spirocyclic structures. researchgate.net
More directly relevant is the development of chiral ligands based on spiroketal backbones. For example, a new class of C2-symmetric chiral spiroketal-based ligands, termed SPIROL, has been synthesized and successfully applied in a range of enantioselective transformations. umich.eduumich.edu These ligands have proven effective in iridium-catalyzed hydroarylations, palladium-catalyzed allylic alkylations, and rhodium-catalyzed hydrogenations, achieving high levels of enantioselectivity. umich.edu The rigid spiroketal scaffold of these ligands creates a well-defined chiral environment around the metal center, enabling effective stereocontrol.
Furthermore, the enantioselective synthesis of spiroketals and spiroaminals has been achieved using a gold and iridium sequential catalytic system, demonstrating another avenue for accessing chiral spirocyclic compounds that could serve as precursors to new ligands. researchgate.netnih.govbohrium.com The development of such catalytic methods is crucial for expanding the toolbox of chiral ligands available for asymmetric synthesis. The potential to functionalize the this compound scaffold, for instance by introducing coordinating groups, opens up possibilities for its use in the design of novel chiral ligands for a variety of metal-catalyzed reactions.
Future Research Directions and Emerging Opportunities in Dioxaspiro 5.6 Dodec 9 Ene Chemistry
Exploration of Undiscovered Reactivity Modes and Novel Transformations
The reactivity of 7,12-Dioxaspiro[5.6]dodec-9-ene is a nascent field, with the interplay between the spiroketal core and the carbon-carbon double bond promising a rich landscape for chemical transformations. The inherent strain and stereoelectronic effects of the seven-membered ring, coupled with the reactivity of the alkene, suggest several avenues for exploration. nih.govchemistryviews.org
Future investigations could focus on the selective functionalization of the double bond. Reactions such as epoxidation, dihydroxylation, and hydrogenation could yield a variety of saturated and functionalized derivatives, each with potentially unique stereochemical and conformational properties. The influence of the spiroketal moiety on the facial selectivity of these reactions would be a key area of study.
Furthermore, the development of ring-opening and ring-rearrangement reactions of the seven-membered ether ring could provide access to novel acyclic and macrocyclic structures. chemistryviews.org The presence of the double bond could be exploited to trigger or direct these transformations under specific catalytic conditions. The exploration of transition-metal-catalyzed reactions, such as metathesis or cross-coupling, could lead to the construction of more complex molecular architectures based on the this compound scaffold. researchgate.netthieme-connect.comacs.org
A systematic study of the reactivity of this compound under various conditions (acidic, basic, thermal, photochemical) would be invaluable for understanding its stability and potential for derivatization. Such studies could reveal unexpected reaction pathways and lead to the discovery of novel chemical transformations. nih.govacs.orgacs.org
Table 1: Potential Reactivity Studies on this compound
| Reaction Type | Reagents and Conditions | Potential Products | Research Focus |
| Epoxidation | m-CPBA, Oxone | Epoxidized spiroketals | Diastereoselectivity, influence of spiroketal |
| Dihydroxylation | OsO4, NMO | Diol-functionalized spiroketals | Stereochemical outcomes |
| Hydrogenation | H2, Pd/C | Saturated 7,12-dioxaspiro[5.6]dodecane | Conformational analysis of the saturated ring system |
| Ring-Opening Metathesis | Grubbs catalysts | Functionalized macrocycles | Access to new molecular scaffolds |
| Cross-Coupling | Suzuki, Heck, Sonogashira reactions | Derivatized spiroketals | Introduction of diverse functional groups |
Advancements in Highly Enantioselective and Diastereoselective Synthetic Routes
While general methods for spiroketal synthesis are well-established, the development of highly stereocontrolled routes to specific, non-naturally occurring spiroketals like this compound remains a significant challenge. nih.govacs.orgnih.govrsc.org Future research will undoubtedly focus on the design and implementation of novel catalytic enantioselective and diastereoselective strategies.
Organocatalysis and transition-metal catalysis are powerful tools for asymmetric spiroketalization. nih.govresearchgate.netacs.org The development of chiral Brønsted acids, phase-transfer catalysts, or metal-ligand complexes specifically tailored for the formation of the [5.6] spiroketal system with control over the spirocenter stereochemistry is a key research objective. The synthesis could be approached through the cyclization of a suitably designed acyclic precursor containing both the diol and the latent alkene functionality.
Kinetically controlled spirocyclization reactions offer an alternative to thermodynamic approaches, potentially providing access to less stable diastereomers that are inaccessible under equilibrating conditions. mskcc.orgnih.gov The exploration of substrate-controlled and reagent-controlled methods will be crucial for achieving high levels of stereoselectivity.
Table 2: Potential Asymmetric Synthetic Strategies for this compound
| Catalytic System | Precursor Type | Key Transformation | Expected Outcome |
| Chiral Phosphoric Acids | Hydroxy-alkenyl ketone | Asymmetric spiroketalization | Enantiomerically enriched spiroketal |
| Gold/Iridium Dual Catalysis | Alkyne-diol | Cascade cyclization/spiroketalization | High enantioselectivity |
| Chiral Rhodium Catalysts | Diazo-keto-alkene | Intramolecular cyclopropanation/rearrangement | Diastereoselective and enantioselective synthesis |
| Organocatalytic Michael Addition | Enone and aldehyde fragments | Cascade reaction | Construction of the spirocyclic core with stereocontrol |
Integration with Flow Chemistry and Sustainable Synthetic Technologies
The principles of green chemistry are increasingly influencing synthetic route design. rsc.org The integration of flow chemistry offers a promising avenue for the sustainable and efficient synthesis of this compound. springerprofessional.deuc.ptdurham.ac.ukchim.itnih.gov Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly reactive intermediates or exothermic reactions.
Furthermore, the use of greener solvents, bio-based starting materials, and energy-efficient reaction conditions (e.g., microwave or photochemical activation in flow) are important areas for future investigation to enhance the sustainability of the synthesis of this and related spiroketals.
Potential for Expanded Applications in Interdisciplinary Chemical Science
The unique three-dimensional structure of spiroketals makes them attractive scaffolds in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.netnih.gov While the biological activity of this compound is currently unknown, its structural features suggest several potential applications that warrant investigation.
In medicinal chemistry, spiroketals are often found in natural products with potent biological activities. mskcc.orgnih.gov The [5.6] spiroketal motif, although less common than the [6.6] or [6.5] systems, could confer unique pharmacological properties. Future research should involve the synthesis of a library of derivatives of this compound and their screening against a range of biological targets. The unsaturated bond provides a handle for the introduction of various pharmacophores, allowing for the exploration of structure-activity relationships.
In materials science, the rigid and defined geometry of spirocyclic compounds can be exploited in the design of novel polymers, liquid crystals, and chiral materials. The potential for this compound to act as a monomer in polymerization reactions or as a chiral building block for the synthesis of new materials is an exciting area for future exploration.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 7,12-Dioxaspiro[5.6]dodec-9-ene, and how can experimental design address them?
- Methodological Answer : Synthesis challenges often arise from the compound’s spirocyclic and oxygenated structure. A factorial design approach (e.g., varying reaction temperature, catalyst loading, and solvent polarity) can identify optimal conditions . Pre-experimental designs (e.g., pilot studies) are recommended to test feasibility before full-scale synthesis .
- Data Example :
| Variable | Tested Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Solvent | THF, DCM, EtOAc | THF |
Q. How should researchers characterize the stability of this compound under varying conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., thermal stress, UV exposure) with HPLC or GC-MS for quantification. Participant selection criteria (e.g., sample size, purity thresholds) must align with reproducibility standards .
- Key Metrics :
- Degradation rate constants () under thermal stress.
- Correlation between solvent polarity and half-life ().
Q. What theoretical frameworks are essential for studying the compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) or Molecular Orbital Theory can model electron distribution in the spirocyclic core. Align hypotheses with literature on analogous dioxaspiro compounds, ensuring concepts like steric strain and orbital hybridization are contextualized .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often stem from solvent effects or conformational dynamics. Use variable-temperature NMR to probe dynamic processes . Cross-validate computational models (e.g., Gaussian simulations) with experimental coupling constants (-values) .
- Example Workflow :
Acquire NMR in CDCl and DMSO-d.
Compare experimental chemical shifts with DFT-predicted values.
Adjust computational solvation models to minimize RMSD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
